ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
Description
Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate (CAS: 871318-94-4, molecular formula: C₂₆H₂₅N₃O₃S, molecular weight: 459.56 g/mol) is a pyrazoline-based derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a benzoyl group at position 1, a thiophen-2-yl moiety at position 3, and an ethyl phenoxyacetate side chain . Its synthesis likely follows methodologies analogous to other pyrazoline derivatives, such as condensation of hydrazine derivatives with β-ketoesters or via cyclization of chalcone intermediates in the presence of hydrazine . The compound’s structural complexity arises from the integration of aromatic (benzoyl, thiophene) and ester functionalities, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(22-13-8-14-31-22)25-26(20)24(28)17-9-4-3-5-10-17/h3-14,20H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRERCINMCUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boron reagent.
Benzoylation: The benzoyl group is introduced through a benzoylation reaction, often using benzoyl chloride and a base.
Phenoxy Acetate Formation: The final step involves the esterification of phenoxyacetic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s thiophene group makes it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study the interactions of pyrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets. The thiophene and pyrazole groups can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline derivatives are widely studied for their diverse applications, including as enzyme inhibitors and antimicrobial agents. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis yields, and physical properties.
Table 1: Structural and Physical Comparison
Key Observations
Substituent Diversity: The target compound’s thiophen-2-yl group distinguishes it from analogs with halogenated or alkyl/aryl-substituted phenyl rings (e.g., 14h–14m) . Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to chlorophenyl or methoxyphenyl groups.
Synthesis Yields :
- Hydroxamate analogs (e.g., 14i, 14m) exhibit moderate yields (50–58%), likely due to multi-step syntheses involving acetylation and hydroxylamine coupling . The target compound’s yield is unreported, but similar pyrazoline syntheses typically achieve 40–60% efficiency .
Physical Properties :
- Melting points for hydroxamate derivatives (14h–14m) range from 128–214°C, influenced by substituent polarity and crystallinity . The target compound’s ester group may reduce melting points compared to hydroxamates due to weaker intermolecular forces.
The thiophene moiety in the target compound could modulate enzyme binding compared to halogenated phenyl groups.
Research Findings and Implications
- Structural Analysis: The thiophen-2-yl group in the target compound may enhance solubility in nonpolar environments compared to bulkier substituents like naphthalen-1-yl (14p) .
- Synthetic Challenges: Introduction of the ethyl phenoxyacetate side chain may require protective group strategies to avoid ester hydrolysis during synthesis, as seen in analogous protocols .
- Potential Applications: Pyrazoline derivatives with thiophene moieties (e.g., compound 5a in ) show antibacterial activity, suggesting the target compound could be explored for similar uses.
Biological Activity
Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that combines multiple pharmacologically active moieties. The compound's structure suggests potential biological activities due to the presence of the pyrazole and thiophene rings, which are known for their diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Ethyl Group : Contributes to lipophilicity and potential bioavailability.
- Phenoxy Group : Often linked to various biological activities including anti-inflammatory effects.
- Pyrazole Ring : Known for analgesic, anti-inflammatory, and anticancer properties.
- Thiophene Ring : Exhibits antimicrobial and antifungal activities.
The molecular formula can be represented as with a molecular weight of approximately 370.43 g/mol.
Anticancer Activity
Research indicates that pyrazole derivatives have significant anticancer properties. A study by Dawood et al. (2013) demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds containing thiophene and pyrazole moieties have been reported to exhibit anti-inflammatory properties. For instance, Badawey & El-Ashmawey (1998) highlighted that certain pyrazole derivatives significantly reduced inflammation in animal models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial potential of thiophene-based compounds has been well documented. Mabkhot et al. (2016) noted that thiophene derivatives possess activity against various bacterial strains. This compound may similarly exhibit broad-spectrum antimicrobial activity due to its structural features.
Analgesic Properties
Pyrazolone derivatives are also recognized for their analgesic effects. A review by Vijesh et al. (2013) indicated that these compounds could effectively alleviate pain in experimental models. The analgesic action is likely mediated through central and peripheral pathways.
Study Overview
A series of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary table of key findings from selected studies:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Dawood et al., 2013 | Anticancer | Significant cytotoxicity in breast cancer cell lines (IC50 = 0.66 µM). |
| Badawey & El-Ashmawey, 1998 | Anti-inflammatory | Reduced inflammation in carrageenan-induced paw edema model. |
| Mabkhot et al., 2016 | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentration (MIC) values below 50 µg/mL. |
| Vijesh et al., 2013 | Analgesic | Demonstrated pain relief in acetic acid-induced writhing test in mice. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : Compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and reduced pain/inflammation.
- Apoptotic Pathways : Induction of apoptosis through activation of caspases has been observed in cancer cell lines treated with pyrazole derivatives.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes by thiophene-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
